α-Glucosidase Inhibition Potency
Antidiabetic agent 5 (compound S1) demonstrates an IC50 of 3.91 μM against α-glucosidase, which is approximately 15-fold lower (more potent) than acarbose tested under identical microdilution assay conditions (IC50 = 58.8 μM) [1]. The compound achieved 72% enzyme inhibition compared to a lower inhibition percentage for acarbose [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.91 μM; 72% inhibition |
| Comparator Or Baseline | Acarbose: IC50 = 58.8 μM |
| Quantified Difference | 15.0-fold lower IC50 (more potent) |
| Conditions | In vitro microdilution method using p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate [1] |
Why This Matters
Demonstrates markedly superior α-glucosidase inhibition under identical experimental conditions, a critical parameter for selecting a research tool with higher target engagement efficiency.
- [1] Taj, S., et al. The antihyperglycemic potential of pyrazolobenzothiazine 1, 1-dioxide novel derivative in mice using integrated molecular pharmacological approach. Sci Rep 14, 7746 (2024). PMID: 38565861; DOI: 10.1038/s41598-023-49932-2 View Source
